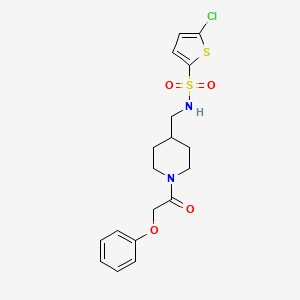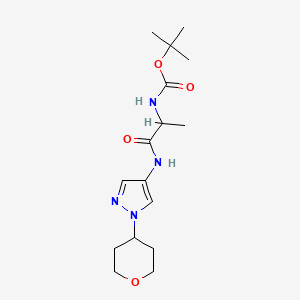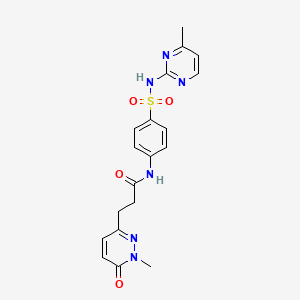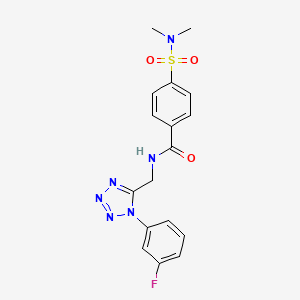
5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, similar to "5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide," often involves microwave-assisted synthesis or other nucleophilic aromatic substitution (S_NAr) reactions. For example, Williams et al. (2010) described the microwave-assisted synthesis of a related compound using cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, achieving a 94% yield, which suggests a potential pathway for synthesizing the target compound through similar strategies (Williams et al., 2010).
Aplicaciones Científicas De Investigación
Neuropharmacological Potential
N-Alkylated Arylsulfonamides for CNS Disorders : N-alkylation of arylsulfonamide derivatives has shown promise in the design of selective ligands for 5-HT7 receptors, with implications in treating complex diseases like depression and cognitive disorders. One study identified compounds with potent antidepressant-like and pro-cognitive properties, suggesting a pathway for developing new treatments for central nervous system (CNS) disorders (Canale et al., 2016).
Enhancing Nerve Growth Factor (NGF)-induced Neurite Outgrowth
Microwave-assisted Synthesis for NGF Potentiation : The microwave-assisted synthesis of sulfonamide derivatives, like B-355252, has been explored for enhancing NGF-induced neurite outgrowth. This approach not only simplifies the synthesis process but also opens new avenues for neuroregenerative therapies (Williams et al., 2010).
Antimicrobial and Antifungal Properties
Sulfonamide Derivatives for Antimicrobial Activity : Several studies have synthesized new sulfonamide derivatives to explore their antimicrobial and antifungal potentials. These compounds have shown varying degrees of efficacy against bacteria and fungi, indicating their potential as new antimicrobial agents (El‐Emary et al., 2002).
Ocular Applications
Carbonic Anhydrase Inhibitors for Glaucoma : Sulfonamide compounds have been developed as potent inhibitors of carbonic anhydrase, showing promise as topical ocular hypotensive agents in glaucoma models. These compounds offer a new class of treatment options for managing intraocular pressure (Prugh et al., 1991).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, the physiological environment in which the compound is present can significantly impact its stability and efficacy.
Propiedades
IUPAC Name |
5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c19-16-6-7-18(26-16)27(23,24)20-12-14-8-10-21(11-9-14)17(22)13-25-15-4-2-1-3-5-15/h1-7,14,20H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEAYRZCSKVEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)


![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)




![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)